6-(2-Benzyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-{2-Benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound featuring a triazolopyrimidine core fused with a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-Benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and yields the target compound efficiently .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the microwave-mediated synthesis for large-scale operations. This would include ensuring consistent reaction conditions, such as temperature and solvent control, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{2-Benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
6-{2-Benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar triazolopyrimidine core, known for its anticancer properties.
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazole ring but differs in its biological activity and applications.
Uniqueness
6-{2-Benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific structural features that confer distinct biological activities. Its tetrahydroquinoline moiety, combined with the triazolopyrimidine core, provides a versatile scaffold for drug development.
Properties
Molecular Formula |
C25H27N5 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
6-(2-benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,2,4,7-tetramethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C25H27N5/c1-16-12-21-19(17(2)15-25(3,4)28-21)14-20(16)22-10-11-26-24-27-23(29-30(22)24)13-18-8-6-5-7-9-18/h5-12,14,17,28H,13,15H2,1-4H3 |
InChI Key |
PRDPUNRNTZRIBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C)C3=CC=NC4=NC(=NN34)CC5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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